
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic molecule. It contains a furan-2-carbonyl group attached to a piperazine ring, which is further linked to a pyridin-4-yl group via a methanone bridge .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The furan-2-carbonyl group, piperazine ring, and pyridin-4-yl group are key structural elements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its structure, such as its likely solid state at room temperature and its solubility in organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on compounds structurally related to (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone demonstrates antimicrobial potential. A study focusing on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives formed from acid chlorides and piperazine, highlighted variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antipsychotic and Neuroleptic Drugs
Compounds incorporating elements like piperazine and related structures have been evaluated for their potential as antipsychotic or neuroleptic drugs. One study synthesized and evaluated a series of butyrophenones with affinities for dopamine and serotonin receptors, highlighting their antipsychotic potential through in vitro and in vivo assays (Raviña et al., 2000).
Antiproliferative Activity
A novel series of derivatives demonstrated moderate DPPH radical-scavenging activity and in vitro antiproliferative activity against cancer cell lines, indicating potential applications in cancer therapy (El-Sawy et al., 2013).
Corrosion Inhibition
The inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium was studied, with specific compounds showing significant inhibition efficiency. This suggests applications in materials science for protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Molecular Interaction Studies
Another area of application involves the molecular interaction studies of antagonists with cannabinoid receptors, demonstrating the compound's potential in elucidating receptor-ligand interactions and contributing to the development of receptor-targeted therapies (Shim et al., 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-11-12-26-16-13-14(4-5-19-16)17(22)20-6-8-21(9-7-20)18(23)15-3-2-10-25-15/h2-5,10,13H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUPHWOXXUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2868646.png)
![2-(3,4-dimethylphenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2868647.png)
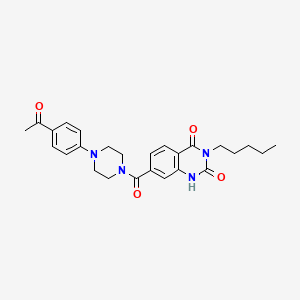
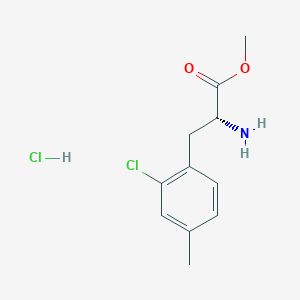
![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)
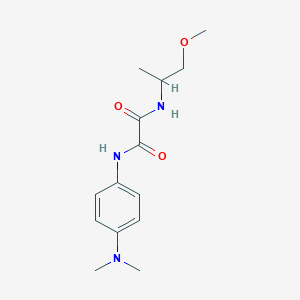
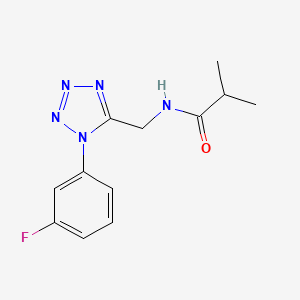


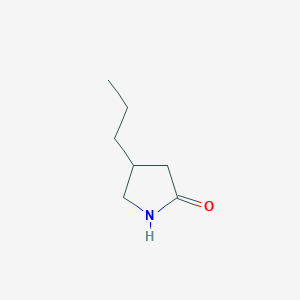
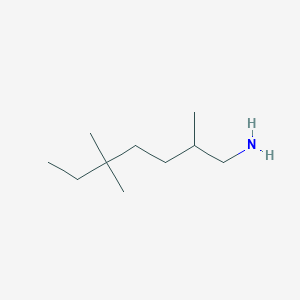
![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)